2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile
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Description
2-((4-(Isopropyl)phenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C19H20N2O2S2 and its molecular weight is 372.5. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Molecular Structures : A study examined acrylonitrile derivatives featuring electron-donor moieties, analyzing their conformational and molecular structures. The research focused on how solvent polarity and molecular structure impact the self-assembly behaviors of these compounds (Percino et al., 2016).
Enzymatic Resolution and Synthesis : Enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines were synthesized through enzymatic resolution, highlighting the potential for creating specific molecular structures for targeted applications (Kaptein et al., 1998).
Synthesis of Benzothiazepines : Novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore were synthesized, showcasing the versatility of these compounds in chemical synthesis (Karale et al., 2011).
Vibrational and Molecular Structure of Thiosulfonate S-esters : Research on S-esters, including isopropyl propane-2-thiosulfonate, involved analyzing their vibrational spectra and molecular structures, contributing to a deeper understanding of these types of compounds (Luu et al., 2013).
Antimicrobial and Antitubercular Agents : A study synthesized novel sulfonyl derivatives, including isopropyl thiazole-based compounds, which exhibited significant antibacterial, antifungal, and antitubercular activities, indicating their potential use in medical applications (Kumar et al., 2013).
Synthesis of Serotonin Homologue : An intramolecular [4+2] cycloaddition process was used to synthesize a serotonin homologue, showcasing the potential for creating complex molecular structures for pharmaceutical applications (Herslöf & Martin, 1987).
Properties
IUPAC Name |
(E)-3-anilino-3-methylsulfanyl-2-(4-propan-2-ylphenyl)sulfonylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c1-14(2)15-9-11-17(12-10-15)25(22,23)18(13-20)19(24-3)21-16-7-5-4-6-8-16/h4-12,14,21H,1-3H3/b19-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGUALQSBYZXMD-VHEBQXMUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)SC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C(\NC2=CC=CC=C2)/SC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.